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molecular formula C12H12N2O B8414849 1-(1-methyl-1H-pyrazol-4-yl)-2-phenylethanone

1-(1-methyl-1H-pyrazol-4-yl)-2-phenylethanone

Cat. No. B8414849
M. Wt: 200.24 g/mol
InChI Key: JVZLNQGXCSDLGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09283213B2

Procedure details

To a solution of N-methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide (4.6 g, 27.2 mmol) in anhydrous THF (50 mL) was added benzylmagnesium chloride (2.0 M in THF, 16.7 mL, 32.6 mmol) at −78° C. under N2, then stirred at the same temperature for 3 hours. The mixture was quenched with saturated NH4Cl solution, followed by a standard aqueous/EtOAc procedure. The crude was purified by silica gel column chromatography (PE:EtOAc=10:1) to give Intermediate 4 (4.0 g, yield 74%).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
CON(C)[C:4]([C:6]1[CH:7]=[N:8][N:9]([CH3:11])[CH:10]=1)=[O:5].[CH2:13]([Mg]Cl)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1COCC1>[CH3:11][N:9]1[CH:10]=[C:6]([C:4](=[O:5])[CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:7]=[N:8]1

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
CON(C(=O)C=1C=NN(C1)C)C
Name
Quantity
16.7 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)[Mg]Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred at the same temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with saturated NH4Cl solution
CUSTOM
Type
CUSTOM
Details
The crude was purified by silica gel column chromatography (PE:EtOAc=10:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1N=CC(=C1)C(CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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